N-(1-methyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide
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Overview
Description
“N-(1-methyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide” is a chemical compound. However, detailed information about this compound is not readily available1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of "N-(1-methyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide"1.
Molecular Structure Analysis
The molecular structure of “N-(1-methyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide” is not available in the sources I searched1.
Chemical Reactions Analysis
Information on the chemical reactions involving “N-(1-methyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide” is not available1.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-methyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide” are not available1.Scientific Research Applications
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamides (BTAs), sharing a structural motif of benzamide, play a significant role in supramolecular chemistry, nanotechnology, polymer processing, and biomedical applications. Their simple structure, combined with a profound understanding of their supramolecular self-assembly behavior, makes them versatile in creating nanometer-sized rod-like structures stabilized by H-bonding. The multivalent nature of BTAs is leveraged in biomedical fields for potential therapeutic applications, showcasing the adaptability of benzamide derivatives in various scientific and commercial applications (Cantekin, de Greef, & Palmans, 2012).
Advanced Oxidation Processes for Water Treatment
The degradation of organic compounds, including pharmaceuticals and personal care products in water treatment, uses advanced oxidation processes (AOPs). A review focusing on the degradation pathways, by-products, and the application of AOPs highlights the potential of these processes in breaking down complex organic compounds to less harmful substances. This research underscores the importance of understanding chemical reactions and the impact of specific functional groups, such as benzamide derivatives, in environmental processes and their implications for water safety and sustainability (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Environmental Presence and Effects of Parabens
Parabens, esters of para-hydroxybenzoic acid which may include benzamide structures as part of their formulation, are extensively used as preservatives in various consumer products. Their ubiquity and persistence in aquatic environments have raised concerns regarding their potential endocrine-disrupting effects. A comprehensive review of their occurrence, fate, behavior, and the ecological risks in aquatic environments provides insights into the challenges of managing these compounds in the environment. It emphasizes the need for further studies on their long-term exposure effects on aquatic ecosystems and potential human health implications (Haman, Dauchy, Rosin, & Munoz, 2015).
Safety And Hazards
Information on the safety and hazards of “N-(1-methyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide” is not available.
Future Directions
There is no available information on the future directions of “N-(1-methyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide”.
properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c1-22-14-6-5-13(8-11(14)9-15(22)23)21-16(24)10-3-2-4-12(7-10)17(18,19)20/h2-8H,9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMSPQWNFZLYDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide |
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